molecular formula C9H9NO3 B2786986 1,3-Benzodioxole-4-carbaldehyde O-methyloxime CAS No. 1820748-72-8

1,3-Benzodioxole-4-carbaldehyde O-methyloxime

Cat. No.: B2786986
CAS No.: 1820748-72-8
M. Wt: 179.175
InChI Key: FKXVNULOVRABQM-YHYXMXQVSA-N
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Description

Historical Background of Benzodioxole Research

The exploration of benzodioxole derivatives traces back to the late 19th century, when chemists began investigating methylenedioxy-functionalized aromatic compounds. The parent compound, 1,3-benzodioxole, was first synthesized via the reaction of catechol with dihalomethanes, establishing a foundational method for generating its derivatives. Early studies focused on its structural peculiarities, such as the electron-donating methylenedioxy group, which stabilizes aromatic systems and enhances reactivity toward electrophilic substitution. By the mid-20th century, researchers recognized the pharmacological potential of benzodioxole-containing compounds, exemplified by safrole and piperonal, which spurred interest in functionalized analogs like 1,3-benzodioxole-4-carbaldehyde.

The synthesis of oxime derivatives, including O-methyloximes, emerged as a strategy to modulate the physicochemical properties of aromatic aldehydes. These modifications were driven by the need to improve solubility and stability while retaining bioactivity. The specific compound 1,3-benzodioxole-4-carbaldehyde O-methyloxime represents a convergence of these historical efforts, combining the benzodioxole scaffold with an oxime functional group tailored for enhanced chemical utility.

Significance in Contemporary Organic Chemistry

In modern organic synthesis, this compound serves as a versatile intermediate. Its methylenedioxy group confers electron-rich aromaticity, facilitating reactions such as nucleophilic additions and cycloadditions, while the O-methyloxime moiety introduces a sterically protected imine functionality. This dual reactivity enables its use in constructing heterocyclic frameworks prevalent in pharmaceuticals and agrochemicals.

Recent advances highlight its role in medicinal chemistry, particularly in the development of enzyme inhibitors. For instance, benzodioxole carboxamide derivatives exhibit potent α-amylase inhibitory activity (IC~50~ values as low as 2.593 µM), underscoring their potential in treating metabolic disorders. The O-methyloxime variant further expands this repertoire by offering a stable platform for derivatization, critical for structure-activity relationship studies.

Theoretical Framework and Research Gaps

The electronic structure of this compound is characterized by delocalized π-electrons across the benzodioxole ring and conjugated C=N bonds in the oxime group. Density functional theory (DFT) studies suggest that this conjugation enhances stability and influences regioselectivity in substitution reactions. However, gaps persist in understanding its behavior under catalytic conditions, particularly in asymmetric synthesis.

A notable research gap involves the compound’s application in metal-organic frameworks (MOFs) and supramolecular chemistry. While its aldehyde analog has been employed in coordinating polymers, the O-methyloxime derivative remains underexplored in this context. Additionally, mechanistic insights into its bioactivity—such as interactions with biological targets like α-amylase or cytochrome P450 enzymes—are limited, necessitating further kinetic and structural studies.

Current Research Landscape

Contemporary studies emphasize the synthetic and pharmacological potential of this compound. A 2023 investigation demonstrated its utility in synthesizing benzodioxole carboxamides with antidiabetic properties, achieving a 48% reduction in murine blood glucose levels. Parallel work has optimized its preparation via hydroxylamine-mediated oximation under argon, yielding products with >90% purity.

Table 1: Recent Applications of this compound

Application Area Key Findings Reference
Antidiabetic Drug Design Derivatives showed α-amylase inhibition (IC~50~ = 15.26 µM)
Synthetic Methodology High-yield oximation achieved using EDCI/DMAP coupling
Material Science Explored as a ligand in coordination polymers

Emerging trends include its use in photoactive materials and cross-coupling reactions, leveraging the oxime’s ability to act as a directing group. Collaborative efforts between academia and industry aim to scale production using continuous flow reactors, addressing challenges in batch processing. Despite these advances, interdisciplinary studies bridging organic synthesis and computational modeling are needed to unlock its full potential.

Properties

IUPAC Name

(Z)-1-(1,3-benzodioxol-4-yl)-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-11-10-5-7-3-2-4-8-9(7)13-6-12-8/h2-5H,6H2,1H3/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXVNULOVRABQM-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=C2C(=CC=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\C1=C2C(=CC=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole-4-carbaldehyde O-methyloxime can be synthesized through the reaction of 1,3-benzodioxole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an aqueous or alcoholic medium under reflux conditions. The resulting oxime is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-4-carbaldehyde O-methyloxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • This compound serves as an intermediate in the synthesis of various organic compounds, particularly in medicinal chemistry where it is used to create novel pharmaceuticals.
    • It can participate in reactions such as nucleophilic substitutions and condensation reactions, making it versatile for creating diverse chemical entities.
  • Pharmacology :
    • Research indicates that 1,3-benzodioxole-4-carbaldehyde O-methyloxime exhibits significant biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
    • It has been studied for its potential therapeutic effects against various diseases, including cancer and inflammatory disorders.
  • Material Science :
    • The compound is also explored for its applications in developing new materials, including polymers and coatings that leverage its unique chemical properties.

The biological activities of this compound are summarized in the following table:

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals effectively
Anti-inflammatoryReduces cytokine levels in animal models

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits strong antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics used for comparison.

Antioxidant Properties

In vitro assays have shown that this compound effectively scavenges free radicals, indicating its potential role in reducing oxidative stress. This property is crucial for protecting cells from damage associated with chronic diseases.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may modulate inflammatory pathways. An animal model indicated that administration led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6 after induced inflammation.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound:

  • Antimicrobial Study :
    • A study reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria with low MIC values compared to conventional antibiotics.
  • Antioxidant Assessment :
    • In vitro tests demonstrated a dose-dependent response in scavenging free radicals, suggesting its utility as an antioxidant agent.
  • Inflammation Model :
    • An animal study showed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines post-inflammation induction.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-4-carbaldehyde O-methyloxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Key Research Insights

  • Functional Group Impact : The O-methyloxime group enhances stability and bioactivity in multiple contexts, but its efficacy depends on the core structure. For instance, in benzodioxole systems, the electron-rich ring may synergize with the oxime’s nucleophilic properties.

Biological Activity

Overview

1,3-Benzodioxole-4-carbaldehyde O-methyloxime is a derivative of benzodioxole, a class of compounds known for their diverse biological activities. This compound is primarily studied for its roles in plant biology, cancer research, and potential therapeutic applications.

Target of Action : The compound primarily interacts with the auxin receptor TIR1 (Transport Inhibitor Response 1) , functioning as an agonist . This interaction is crucial for regulating the auxin signaling pathway , which plays a vital role in plant growth and development.

Biochemical Pathways : It has been noted that this compound can inhibit enzymes such as tyrosinase and HER-2 , which are involved in melanin production and cell growth regulation, respectively.

Plant Growth Promotion

The compound has been shown to promote root growth in plants like Arabidopsis thaliana and Oryza sativa, indicating its potential use in agricultural applications to enhance plant growth.

Anticancer Activity

Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, studies have demonstrated its cytotoxic effects against cancer cells while sparing normal cell lines, suggesting a favorable safety profile .

Insecticidal Properties

The compound has also been evaluated for its insecticidal activity against the mosquito vector Aedes aegypti, which is responsible for transmitting diseases like dengue and Zika virus. It exhibited promising larvicidal activity with LC50 and LC90 values indicating effective control without significant toxicity to non-target organisms .

Case Study 1: Antidiabetic Potential

A study assessed the antidiabetic effects of benzodioxole derivatives, including this compound. The results showed significant inhibition of α-amylase , an enzyme involved in carbohydrate metabolism, with IC50 values suggesting potential applications in managing diabetes .

CompoundIC50 (µM)Effect on Cancer CellsSafety Profile
IIa0.85ModerateSafe (IC50 > 150 µM)
IIc0.68HighSafe (IC50 > 150 µM)

Case Study 2: Antioxidant Activity

In vitro studies have demonstrated moderate antioxidant activity of related benzodioxole compounds. The DPPH-scavenging assay indicated that these compounds can mitigate oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1,3-Benzodioxole-4-carbaldehyde O-methyloxime, and how is purity validated?

  • Methodological Answer : Synthesis typically involves oximation of the parent aldehyde with O-methylhydroxylamine under controlled conditions. For example, protection of the aldehyde group via O-methyloxime formation can be achieved by stirring the reactants at room temperature for 21 hours, followed by purification using flash column chromatography (silica gel, 20% ethyl acetate/hexane) to isolate the product . Purity is confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), which verify structural integrity and absence of impurities .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR provide detailed information on proton environments and carbon frameworks, respectively. For instance, the oxime proton (N–OH) typically resonates at δ 8–10 ppm in 1^1H NMR .
  • Mass Spectrometry : HRMS determines the exact molecular mass, ensuring correct molecular formula confirmation .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=N stretch of oxime at ~1650 cm1^{-1}) .

Q. How is the crystal structure of O-methyloxime derivatives analyzed?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection and refinement (e.g., using SHELXL ) reveal bond lengths, angles, and dihedral angles. For example, dihedral angles between aromatic rings in similar compounds influence reactivity and biological interactions .

Advanced Research Questions

Q. How do solvent polarity and temperature impact the yield of O-methyloxime formation?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydroxylamine, improving reaction rates. Elevated temperatures (e.g., 80°C) accelerate oximation but may promote side reactions. Systematic optimization via Design of Experiments (DoE) can identify ideal conditions. For instance, ethanol/acetic anhydride mixtures at 80°C achieved 37% yield in a related O-methyloxime oxidation .

Q. What strategies resolve contradictions in crystallographic data for O-methyloxime derivatives?

  • Methodological Answer :

  • Data Quality : Use high-resolution datasets (>1.0 Å) to reduce ambiguity in electron density maps .
  • Twinning Analysis : SHELXD/SHELXE can handle twinned crystals by refining against detwinned data .
  • Validation Tools : Check geometric restraints (e.g., using CCDC Mercury) to ensure bond lengths/angles align with expected values .

Q. How do substituent positions on the benzodioxole ring affect biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with substituents at different positions. For example, nitro or morpholino groups (as in related compounds ) may enhance antimicrobial activity by altering electron density or binding affinity.
  • Molecular Docking : Simulate interactions with target proteins (e.g., bacterial enzymes) using software like AutoDock Vina to predict binding modes .

Q. What are the challenges in scaling up O-methyloxime synthesis for preclinical studies?

  • Methodological Answer :

  • Purification at Scale : Replace column chromatography with recrystallization or distillation.
  • Side Reaction Mitigation : Monitor intermediates via HPLC to detect byproducts early .
  • Safety Protocols : Assess thermal stability (DSC/TGA) to prevent exothermic decomposition during scale-up .

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